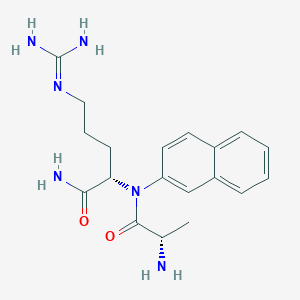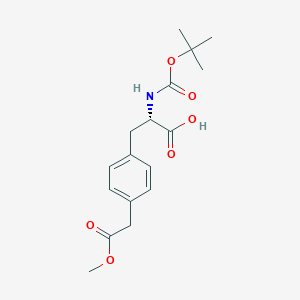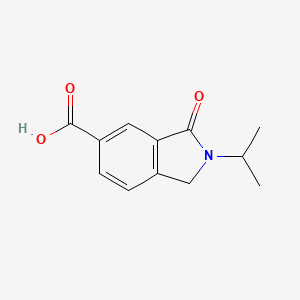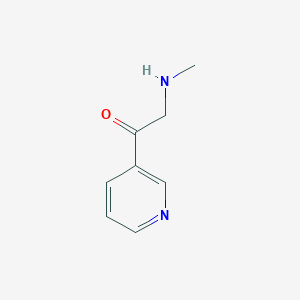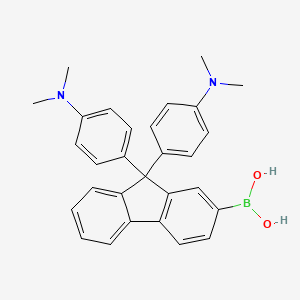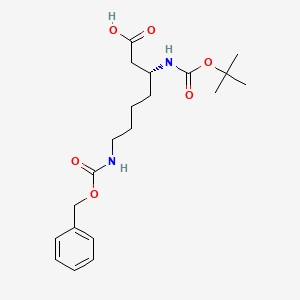
1,3-Diisopropyl-1H-imidazol-3-ium-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diisopropyl-1H-imidazol-3-ium-2-carboxylate is a chemical compound belonging to the class of imidazolium salts. It is characterized by the presence of two isopropyl groups attached to the nitrogen atoms of the imidazole ring and a carboxylate group at the 2-position. This compound is known for its stability and versatility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The reaction typically involves the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the imidazole, allowing for nucleophilic substitution with isopropyl halides .
Industrial Production Methods
Industrial production of 1,3-Diisopropyl-1H-imidazol-3-ium-2-carboxylate often involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product .
化学反応の分析
Types of Reactions
1,3-Diisopropyl-1H-imidazol-3-ium-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The imidazolium salt can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, or amines; reactions often require the presence of a base to facilitate the substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the imidazole ring .
科学的研究の応用
1,3-Diisopropyl-1H-imidazol-3-ium-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
作用機序
The mechanism of action of 1,3-Diisopropyl-1H-imidazol-3-ium-2-carboxylate involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, leading to disruption of membrane integrity and cell lysis. In catalytic applications, the imidazolium salt can coordinate with metal centers, facilitating various catalytic processes through the formation of stable complexes .
類似化合物との比較
Similar Compounds
- 1,3-Diisopropyl-1H-imidazol-3-ium iodide
- 1,3-Diisopropylbenzimidazolium bromide
- 1,3-Diisopropylimidazolium hydrogencarbonate
Uniqueness
1,3-Diisopropyl-1H-imidazol-3-ium-2-carboxylate is unique due to the presence of the carboxylate group, which imparts additional reactivity and functionality compared to other imidazolium salts. This makes it particularly useful in applications requiring specific interactions with metal centers or biological targets .
特性
分子式 |
C10H16N2O2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
1,3-di(propan-2-yl)imidazol-1-ium-2-carboxylate |
InChI |
InChI=1S/C10H16N2O2/c1-7(2)11-5-6-12(8(3)4)9(11)10(13)14/h5-8H,1-4H3 |
InChIキー |
ARVVOEJBGNPOFH-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=C[N+](=C1C(=O)[O-])C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



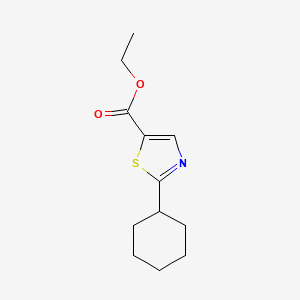

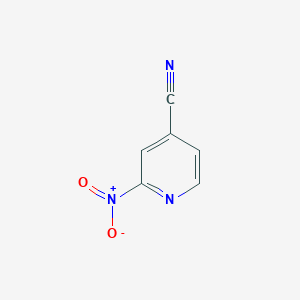
![[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine](/img/structure/B13146491.png)

